Azasetron hydrochloride

Descripción general

Descripción

Azasetrón es un compuesto químico utilizado principalmente como antiemético, lo que significa que ayuda a prevenir las náuseas y los vómitos. Funciona como un antagonista selectivo del receptor 5-hidroxitriptamina 3 (5-HT3), que participa en el reflejo del vómito. Azasetrón es particularmente eficaz en el manejo de las náuseas y los vómitos inducidos por la quimioterapia contra el cáncer, como la quimioterapia con cisplatino .

Mecanismo De Acción

El azasetrón ejerce sus efectos uniéndose selectiva y competitivamente a los receptores 5-HT3, bloqueando así el sitio de unión de la serotonina. Esta inhibición de los receptores 5-HT3 evita la activación del reflejo del vómito, lo que hace que el azasetrón sea eficaz en el manejo de las náuseas y los vómitos .

Análisis Bioquímico

Biochemical Properties

Azasetron hydrochloride interacts with the 5-HT3 receptors, which are proteins located in the central and peripheral nervous system . The nature of this interaction is antagonistic, meaning that this compound binds to these receptors and inhibits their function .

Cellular Effects

The primary cellular effect of this compound is the prevention of nausea and vomiting, which are common side effects of cancer chemotherapy . By inhibiting the function of 5-HT3 receptors, this compound can reduce the signaling pathways that lead to these side effects

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to 5-HT3 receptors and inhibiting their function . This binding interaction prevents the activation of these receptors, leading to a decrease in the signaling pathways that cause nausea and vomiting .

Temporal Effects in Laboratory Settings

It is known that this compound is given in a usual dose of 10 mg once daily , suggesting that its effects likely last for a significant portion of the day

Metabolic Pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de azasetrón se puede sintetizar a través de una serie de reacciones químicas. Un método implica la reacción del ácido 6-cloro-4-metil-3-oxo-1,4-benzoxazina-8-carboxílico con 1-azabiciclo[2.2.2]octano en presencia de un agente de acoplamiento. El producto resultante se purifica luego y se convierte en su sal de clorhidrato .

Métodos de producción industrial

En entornos industriales, el clorhidrato de azasetrón se prepara agregando agua de inyección a un tanque de dosificación, seguido de la adición de cloruro de sodio, ácido láctico, L-arginina y clorhidrato de azasetrón en cantidades específicas. La mezcla se agita para disolverla, el pH se ajusta a 3.8-4.2 y la temperatura se mantiene entre 50 y 60 grados Celsius. La solución se somete a adsorción de preservación por calor utilizando carbón activado, seguida de descarburización, filtración, enfriamiento a temperatura ambiente, filtración fina, carga con nitrógeno y llenado .

Análisis De Reacciones Químicas

El azasetrón experimenta diversas reacciones químicas, que incluyen:

Oxidación: El azasetrón se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el azasetrón en sus formas reducidas.

Sustitución: El azasetrón puede sufrir reacciones de sustitución en las que grupos funcionales específicos son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

El azasetrón tiene una amplia gama de aplicaciones de investigación científica:

Química: El azasetrón se utiliza en estudios relacionados con el antagonismo de los receptores y el desarrollo de fármacos antieméticos.

Biología: Se utiliza para comprender el papel de los receptores 5-HT3 en varios procesos biológicos.

Medicina: El azasetrón se estudia ampliamente por su eficacia en la prevención de las náuseas y los vómitos inducidos por la quimioterapia. .

Industria: El azasetrón se utiliza en la industria farmacéutica para la producción de medicamentos antieméticos.

Comparación Con Compuestos Similares

El azasetrón es único en comparación con otros antagonistas del receptor 5-HT3 debido a su estructura química específica y su alta selectividad. Los compuestos similares incluyen:

Ondansetrón: Otro antagonista del receptor 5-HT3 utilizado para prevenir las náuseas y los vómitos.

Granisetrón: Similar al azasetrón, se utiliza para controlar las náuseas y los vómitos inducidos por la quimioterapia.

Dolasetrón: También un antagonista del receptor 5-HT3 con aplicaciones similares.

El azasetrón destaca por su alta selectividad y eficacia en la prevención de las náuseas y los vómitos, lo que lo convierte en un compuesto valioso en la investigación médica y farmacéutica .

Propiedades

IUPAC Name |

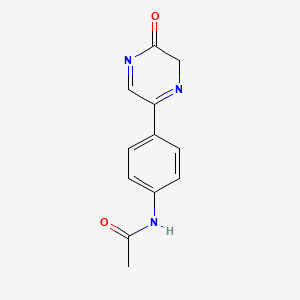

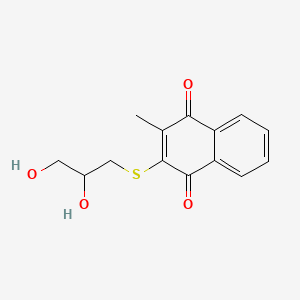

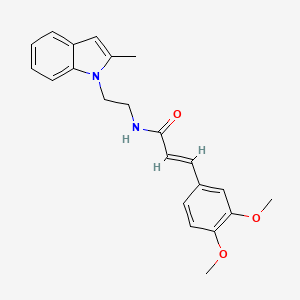

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azasetron Hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine3 (5-HT3) receptor. [] Antineoplastic drugs can stimulate the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, sending signals to the area postrema and the vomiting center in the brain, ultimately leading to nausea and vomiting. [] By competitively blocking serotonin at these receptors, this compound effectively disrupts this pathway, preventing nausea and vomiting.

A: The molecular formula of this compound is C19H24ClN3O3, and its molecular weight is 377.87 g/mol. []

A: Yes, the structure of this compound has been confirmed using spectroscopic techniques such as IR, 1HNMR, and mass spectrometry (MS). []

ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of this compound.

ANone: This section is not applicable as the provided research papers do not delve into computational chemistry or modeling aspects of this compound.

ANone: This section is not applicable as the provided research papers do not offer specific insights into how modifications to the structure of this compound affect its activity, potency, or selectivity.

A: Yes, this compound is available in various formulations, including injections and suppositories. [, , ] One study investigated a rectal suppository formulation, finding that it led to faster and greater absorption compared to oral administration in rabbits. [] Another study explored a glucose injection formulation containing 0.1g this compound, 40-50g glucose, and 0-20mg sodium hydrogen sulfite per 1000ml. []

ANone: This section is not applicable as the provided research papers do not discuss SHE regulations related to this compound.

A: this compound is absorbed primarily from the small intestine. [] Following oral administration, it achieves peak plasma concentrations within 0.6 hours. [] It is rapidly distributed to various tissues, with high concentrations observed in the gut, urinary bladder, liver, pituitary gland, kidney, submaxillary gland, pancreas, and lungs. []

A: The terminal half-life (t1/2) of this compound ranges from 6.7 to 8.0 hours after oral administration of 0.4, 2, and 10 mg/kg doses in rats. [] No significant dose-related differences in half-life were observed. []

A: this compound is extensively metabolized in the liver. [] The primary metabolic pathways involve N-oxidation of the azabicyclooctane ring, N-demethylation, and hydroxylation of the benzene ring. [] Excretion occurs primarily through urine and bile, with biliary excretion subject to enterohepatic circulation. [] Approximately 96% of the administered dose is excreted within 48 hours. []

A: Yes, studies have revealed species and sex differences in this compound metabolism. Dog liver microsomes exhibited a higher rate of N-oxidation of the azabicyclooctane ring compared to rat liver microsomes. [] Additionally, male rats showed higher N-demethylation activity compared to female rats, potentially explaining sex differences in excretion patterns. []

A: Research suggests that this compound displays non-linear pharmacokinetic behavior, primarily attributed to the saturation of its metabolic capacity in the liver. []

A: this compound displays high affinity for 5-HT3 receptors, particularly in the gastrointestinal tract. [] It competitively inhibits the binding of serotonin to these receptors, preventing the activation of downstream signaling pathways involved in nausea and vomiting. [, ]

A: this compound has demonstrated significant efficacy in preventing CINV in both clinical trials and retrospective studies. [, , , , , , , ] Studies have shown high response rates in reducing both acute and delayed nausea and vomiting associated with various chemotherapy regimens, including cisplatin-based regimens. [, , , , , , , ]

A: Clinical trials and retrospective studies have compared this compound to other antiemetics, such as Ondansetron, Granisetron, and Metoclopramide. [, , , , ] Results indicate comparable or even superior efficacy in preventing CINV with a potentially more favorable side effect profile. [, , , , ]

ANone: This section is not applicable as the provided research papers do not discuss any known resistance mechanisms or cross-resistance related to this compound.

ANone: This section is not applicable as the provided research papers do not focus on specific drug delivery or targeting strategies for this compound.

ANone: This section is not applicable as the provided research papers do not discuss any biomarkers or diagnostic tools related to this compound efficacy or treatment monitoring.

A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and urine. [, , , , , ]

A: Yes, besides HPLC, researchers have explored other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis coupled with Electrochemical Luminescence (CE-ECL). [, ] These techniques offer increased sensitivity and selectivity, particularly valuable for pharmacokinetic studies. [, ]

A: GC, specifically headspace GC, is a valuable tool for determining volatile organic impurities in this compound during its synthesis. [] This method helps ensure the purity and safety of the final drug product. []

ANone: This section is not applicable as the provided research papers do not include information regarding the environmental impact or degradation of this compound.

A: Analytical methods used for quantifying this compound undergo rigorous validation to ensure accuracy, precision, and specificity. [, , , , , , , , ] Validation parameters typically include linearity, range, accuracy, precision, sensitivity, specificity, and robustness. [, , , , , , , , ] These validation procedures ensure the reliability and reproducibility of analytical data.

ANone: These sections are not covered in the provided research papers as they primarily focus on the pharmacological properties, analytical methods, and clinical efficacy of this compound.

A: Yes, several other 5-HT3 receptor antagonists, such as Ondansetron, Granisetron, Tropisetron, and Ramosetron, are available for managing CINV. [, ] The choice of antiemetic often depends on the specific chemotherapy regimen, patient factors, and cost considerations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)

![2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)](/img/structure/B1663114.png)

![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)

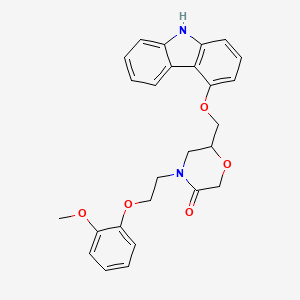

![4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B1663122.png)